4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile
Description
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is a heterocyclic compound featuring a pyrroloimidazole core fused with a tetrahydro ring system. The structure includes a 1,3-dione moiety, a pyridin-4-yl substituent at position 7, and a 2-(trifluoromethyl)benzonitrile group. The pyridine ring enhances solubility and provides hydrogen-bonding capabilities, while the trifluoromethyl group contributes to metabolic stability and lipophilicity.
Properties
Molecular Formula |
C19H13F3N4O2 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-(1,3-dioxo-7-pyridin-4-yl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C19H13F3N4O2/c20-19(21,22)15-9-13(2-1-12(15)10-23)26-17(27)16-14(5-8-25(16)18(26)28)11-3-6-24-7-4-11/h1-4,6-7,9,14,16H,5,8H2 |
InChI Key |
SMNJFJKBXIDELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C1C3=CC=NC=C3)C(=O)N(C2=O)C4=CC(=C(C=C4)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-c]imidazole core, followed by the introduction of the pyridine ring and the trifluoromethyl group. Common reagents used in these reactions include various amines, nitriles, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations
Core Modifications: The target compound employs a pyrroloimidazole dione core, distinguishing it from LG7’s hydroxylated variant and the ethyl-phenyl-substituted fluorinated analog in . LG7 replaces the trifluoromethyl benzonitrile group with a naphthyl-carbonitrile system, which may increase aromatic stacking interactions but reduce solubility due to higher hydrophobicity .
Substituent Effects :
- The trifluoromethyl group in the target compound improves metabolic stability compared to LG7’s hydroxyl group, which could undergo phase II metabolism (e.g., glucuronidation) .
- The fluoro substituent in the compound from enhances electronegativity and may improve membrane permeability relative to the target compound’s pyridinyl group.
The imidazole-ethyl chain in the compound from introduces basicity, which could alter pharmacokinetic properties such as tissue distribution.
Research Findings and Trends
- Solubility and Lipophilicity : The target compound’s trifluoromethyl group likely increases logP compared to LG7’s hydroxylated analog, balancing solubility and permeability .
- Metabolic Stability : Fluorinated and trifluoromethyl-substituted compounds generally exhibit longer half-lives than hydroxylated analogs due to resistance to oxidative metabolism .
- Structural Diversity : The pyrroloimidazole scaffold is highly modular, with substitutions at positions 5, 7, and the benzonitrile moiety enabling tailored interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
